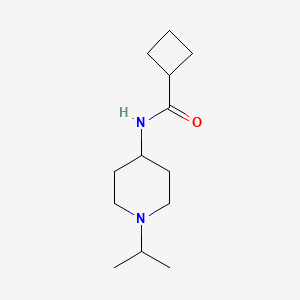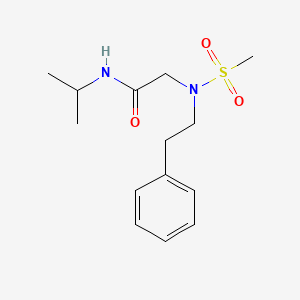![molecular formula C20H11BrClN3O4 B4928470 N-(4-bromophenyl)-3-[5-(4-chloro-2-nitrophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B4928470.png)
N-(4-bromophenyl)-3-[5-(4-chloro-2-nitrophenyl)-2-furyl]-2-cyanoacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-3-[5-(4-chloro-2-nitrophenyl)-2-furyl]-2-cyanoacrylamide, commonly referred to as BNC, is a compound that has gained significant attention in recent years due to its potential applications in the field of scientific research. BNC is a cyanoacrylamide derivative that has been synthesized through a series of chemical reactions.
Wirkmechanismus
The mechanism of action of BNC is not fully understood. However, it has been suggested that BNC exerts its anti-cancer activity by inhibiting the activity of various enzymes involved in the cell cycle and apoptosis. BNC has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which leads to cell death.
Biochemical and Physiological Effects:
BNC has been found to have various biochemical and physiological effects. BNC has been shown to inhibit the activity of various enzymes involved in the cell cycle and apoptosis, leading to cell cycle arrest and apoptosis in cancer cells. BNC has also been found to induce the production of ROS in cancer cells, which leads to cell death. In addition, BNC has been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of BNC is its potential anti-cancer activity. BNC has been found to exhibit anti-cancer activity against various cancer cell lines, making it a potential candidate for the development of anti-cancer drugs. Another advantage of BNC is its anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. However, one of the limitations of BNC is its limited solubility in water, which can make it difficult to use in some lab experiments.
Zukünftige Richtungen
There are several future directions for the research on BNC. One potential direction is to further investigate the mechanism of action of BNC. Another potential direction is to explore the potential applications of BNC in the treatment of various inflammatory diseases. Additionally, further research could be done to optimize the synthesis method of BNC and to improve its solubility in water. Finally, more studies could be done to evaluate the safety and toxicity of BNC in vivo.
Conclusion:
In conclusion, BNC is a compound that has gained significant attention in recent years due to its potential applications in the field of scientific research. BNC has been found to exhibit anti-cancer activity, anti-inflammatory, and anti-oxidant properties. Although BNC has some limitations, it has several potential advantages that make it a promising candidate for further research. The future directions for research on BNC include investigating its mechanism of action, exploring its potential applications in the treatment of various inflammatory diseases, optimizing its synthesis method, and evaluating its safety and toxicity in vivo.
Synthesemethoden
BNC is synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis of BNC starts with the reaction of 4-bromobenzaldehyde with malononitrile to form a substituted benzaldehyde. The substituted benzaldehyde is then reacted with 4-chloro-2-nitrobenzene to form a substituted chalcone. The substituted chalcone is then reacted with furfural to form a substituted chalcone derivative. Finally, the substituted chalcone derivative is reacted with cyanoacetic acid to form BNC.
Wissenschaftliche Forschungsanwendungen
BNC has been shown to have potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and cancer research. BNC has been found to exhibit anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. BNC has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, colorectal cancer, and lung cancer cells. In addition, BNC has been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
(Z)-N-(4-bromophenyl)-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11BrClN3O4/c21-13-1-4-15(5-2-13)24-20(26)12(11-23)9-16-6-8-19(29-16)17-7-3-14(22)10-18(17)25(27)28/h1-10H,(H,24,26)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQMEFMISQHUND-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C(=C\C2=CC=C(O2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])/C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11BrClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4-bromophenyl)-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethoxy-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)benzamide](/img/structure/B4928395.png)
![N~1~-(4-chlorobenzyl)-N~2~-(3-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4928399.png)

![2-(4-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B4928410.png)
![ethyl 3-ethyl-5-methyl-5-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2-oxotetrahydro-3-furancarboxylate](/img/structure/B4928412.png)
![2-amino-4-(1-naphthyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B4928427.png)
![1-[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4928434.png)
![1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4928437.png)
![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-{2-[(isopropylamino)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B4928441.png)

![N-(4-ethylphenyl)-N'-{2-[4-(4-nitrobenzyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4928456.png)
![[4-(3,4-dichlorophenyl)-2-pyridinyl]methanol](/img/structure/B4928463.png)
![7-benzoyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4928466.png)
![5-{5-[(4-carboxyphenyl)sulfonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}isophthalic acid](/img/structure/B4928468.png)